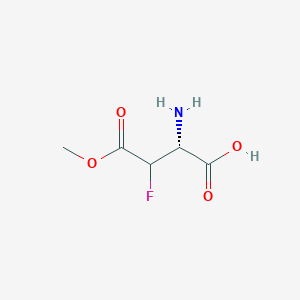
2-Fluoro-3-(trifluoromethyl)phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, which is further connected to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)phenylurea typically involves the reaction of 2-Fluoro-3-(trifluoromethyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylureas.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
2-Fluoro-3-(trifluoromethyl)phenylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form hydrogen bonds.
Industry: It may be used in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)phenylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluoro and trifluoromethyl groups enhance its binding affinity to specific proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-2-(trifluoromethyl)phenylurea
- 2-Fluoro-4-(trifluoromethyl)phenylurea
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Fluoro-3-(trifluoromethyl)phenylurea is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which influences its reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Formule moléculaire |
C8H6F4N2O |
|---|---|
Poids moléculaire |
222.14 g/mol |
Nom IUPAC |
[2-fluoro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6F4N2O/c9-6-4(8(10,11)12)2-1-3-5(6)14-7(13)15/h1-3H,(H3,13,14,15) |
Clé InChI |
UQWICPCHLMVRKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NC(=O)N)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)



![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)


![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)


![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
